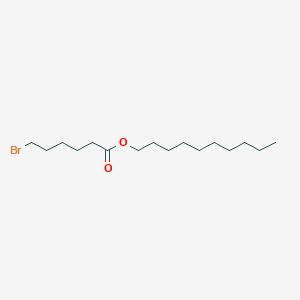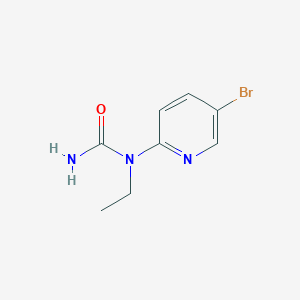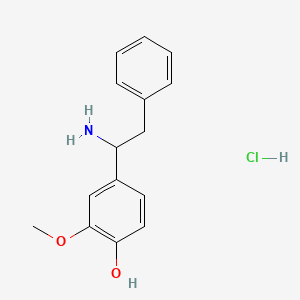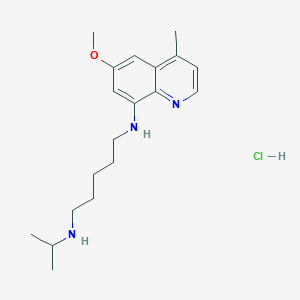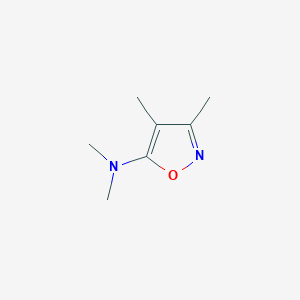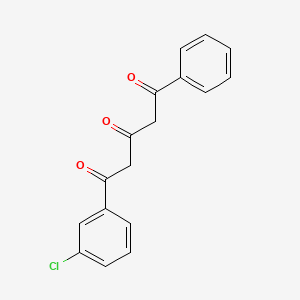
1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group and a phenyl group attached to a pentane backbone with three ketone functionalities. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of 3-chlorobenzene with a suitable diketone precursor in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione exerts its effects depends on its specific interactions with molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. Detailed studies on its binding affinity and interaction with target molecules are necessary to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group but different overall structure and pharmacological effects.
Triazole Derivatives: Compounds containing triazole rings that exhibit diverse biological activities.
Uniqueness: 1-(3-Chlorophenyl)-5-phenylpentane-1,3,5-trione is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
30866-58-1 |
|---|---|
Molekularformel |
C17H13ClO3 |
Molekulargewicht |
300.7 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-5-phenylpentane-1,3,5-trione |
InChI |
InChI=1S/C17H13ClO3/c18-14-8-4-7-13(9-14)17(21)11-15(19)10-16(20)12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI-Schlüssel |
WTFVUWNHNQDAHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
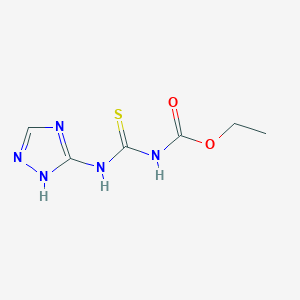
methanone](/img/structure/B14013331.png)
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
